Amino(1-cyclohepten-1-yl)acetic acid
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Overview
Description
Amino(1-cyclohepten-1-yl)acetic acid is an organic compound characterized by the presence of an amino group attached to a cycloheptene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amino(1-cyclohepten-1-yl)acetic acid typically involves the reaction of cycloheptene with glycine derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: Amino(1-cyclohepten-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives .
Scientific Research Applications
Amino(1-cyclohepten-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the effects of cyclic structures on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of amino(1-cyclohepten-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic or industrial benefits .
Comparison with Similar Compounds
- Amino(2-cyclohexen-1-yl)acetic acid
- Amino(2-cyclopenten-1-yl)acetic acid
- Amino(1-cyclohexen-1-yl)acetic acid
Comparison: Amino(1-cyclohepten-1-yl)acetic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- or five-membered ring analogs.
Properties
CAS No. |
71494-45-6 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-2-(cyclohepten-1-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h5,8H,1-4,6,10H2,(H,11,12) |
InChI Key |
CGRVTRCGLLZVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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